molecular formula C13H9FN4O2 B2839381 3-Cyclopropyl-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775326-02-7

3-Cyclopropyl-3'-(2-fluorophenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2839381
CAS RN: 1775326-02-7
M. Wt: 272.239
InChI Key: HXHVMWDTULEYLX-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule. It contains a cyclopropyl group, a fluorophenyl group, and a bi-1,2,4-oxadiazole group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclopropyl and fluorophenyl groups, followed by the formation of the oxadiazole ring. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropyl ring, a six-membered phenyl ring with a fluorine substituent, and a five-membered 1,2,4-oxadiazole ring. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclopropyl, fluorophenyl, and oxadiazole groups. The cyclopropyl group is known to be quite reactive due to the strain in the three-membered ring. The fluorophenyl group could participate in electrophilic aromatic substitution reactions, and the oxadiazole ring could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity and polarity. The cyclopropyl group could confer some degree of steric hindrance .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its physical and chemical properties, investigations into its potential uses (for example, in the pharmaceutical industry), and the development of more efficient synthesis methods .

properties

IUPAC Name

3-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c14-9-4-2-1-3-8(9)11-16-13(20-18-11)12-15-10(17-19-12)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVMWDTULEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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